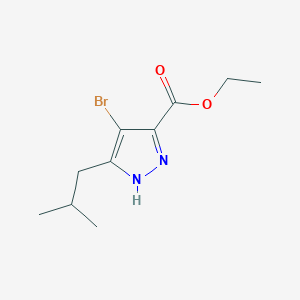

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

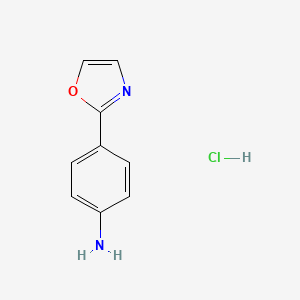

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. An example is ethyl 4-bromo-1H-pyrazole-5-carboxylate .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for ethyl 4-bromo-1H-pyrazole-5-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions , and can be used as ligands in the formation of various metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole depend on its specific structure. For example, ethyl 4-bromo-1H-pyrazole-5-carboxylate has a molecular weight of 219.04 .Aplicaciones Científicas De Investigación

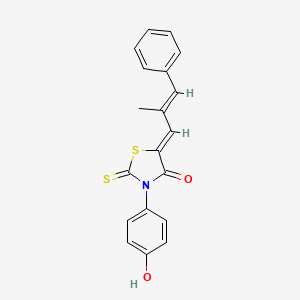

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives, including ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways . The bromo and carboxylate groups are particularly significant as they can be modified to enhance the compound’s selectivity and potency against cancer cells.

Agriculture: Herbicides

In the agricultural sector, pyrazole derivatives serve as potent herbicides. They act by disrupting the normal growth processes of weeds, thus protecting crops from competition for resources . The structural flexibility of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate allows for the development of herbicides with specific action modes tailored to target species.

Pharmaceutical Research: Anti-inflammatory Drugs

The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs . Their mechanism involves the modulation of inflammatory cytokines and enzymes, which are key players in the inflammatory response.

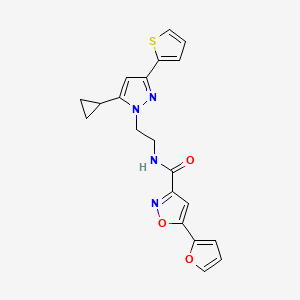

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors, which can be utilized in the study of biochemical pathways . Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, for instance, could be used to inhibit enzymes that are crucial in disease progression, providing insights into therapeutic targets.

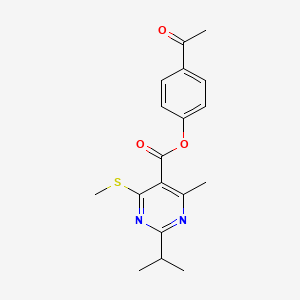

Material Science: Organic Semiconductors

The pyrazole core is structurally conducive for use in organic semiconductors. These materials are essential for the development of flexible electronic devices . The bromo group in the compound can facilitate the binding of additional functional groups that improve the semiconductor properties.

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of compounds in complex mixtures.

Synthetic Chemistry: Building Blocks

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can serve as a building block in the synthesis of more complex molecules . Its reactive sites are amenable to various chemical reactions, making it a versatile precursor in synthetic organic chemistry.

Neuropharmacology: Anticonvulsant Agents

Research has shown that pyrazole derivatives can have anticonvulsant effects, which are beneficial in the treatment of epilepsy . The compound’s ability to modulate neurotransmitter release and neuronal excitability makes it a potential candidate for developing new anticonvulsant medications.

Mecanismo De Acción

Target of Action

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, also known as ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, is a pyrazole derivative . Pyrazoles are known to have diverse biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase and can inhibit the oxidation of certain carcinogens . It’s possible that ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that environmental factors can influence the stability and reactivity of chemical compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALFLXVHDUJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)